molecular formula C21H37BrNP B12520760 (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide CAS No. 670272-41-0

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide

Cat. No.: B12520760
CAS No.: 670272-41-0
M. Wt: 414.4 g/mol
InChI Key: NNUXBKIFUREYRT-UHFFFAOYSA-M
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Description

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is a chemical compound with the molecular formula C21H37BrNP. It is a phosphonium salt that features a cyanoethyl group and three cyclohexyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide typically involves the reaction of tricyclohexylphosphine with 2-bromoacetonitrile. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Reduction Reactions: The cyano group can be reduced to primary amines under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed for the reduction of the cyano group.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonium salts.

    Oxidation Reactions: Products include phosphine oxides.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)(tricyclohexyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the tricyclohexylphosphine moiety can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric properties of the substituents attached to the phosphorus atom.

Comparison with Similar Compounds

Similar Compounds

    (2-Cyanoethyl)triphenylphosphonium bromide: Similar structure but with phenyl groups instead of cyclohexyl groups.

    (2-Cyanoethyl)triethylphosphonium bromide: Similar structure but with ethyl groups instead of cyclohexyl groups.

    (2-Cyanoethyl)tributylphosphonium bromide: Similar structure but with butyl groups instead of cyclohexyl groups.

Uniqueness

(2-Cyanoethyl)(tricyclohexyl)phosphanium bromide is unique due to the presence of bulky cyclohexyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in reactions where steric effects play a crucial role in determining the outcome.

Properties

CAS No.

670272-41-0

Molecular Formula

C21H37BrNP

Molecular Weight

414.4 g/mol

IUPAC Name

2-cyanoethyl(tricyclohexyl)phosphanium;bromide

InChI

InChI=1S/C21H37NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h19-21H,1-16,18H2;1H/q+1;/p-1

InChI Key

NNUXBKIFUREYRT-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](CCC#N)(C2CCCCC2)C3CCCCC3.[Br-]

Origin of Product

United States

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